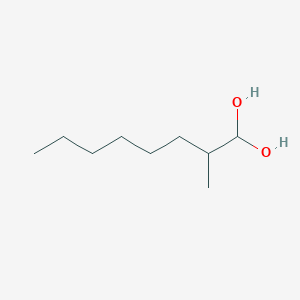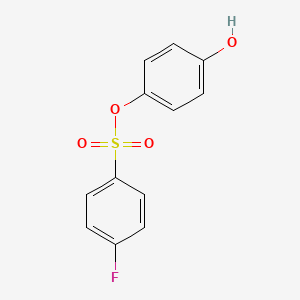
1H-pyrimidine-2,4-dione;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-pyrimidine-2,4-dione;dihydrate can be synthesized through various methods. One common approach involves the cyclization of urea with malonic acid derivatives under acidic or basic conditions . Another method includes the reaction of 3-(amino(substituted thio)methylene)pentane-2,4-dione with isocyanates to yield pyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-pyrimidine-2,4-dione;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can produce a range of substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and uracil derivatives, which have applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
1H-pyrimidine-2,4-dione;dihydrate has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of nucleotides and nucleosides.
Biology: The compound is integral to the study of DNA and RNA structures and functions.
Medicine: Uracil derivatives are used in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of herbicides and fungicides
Mécanisme D'action
The mechanism by which 1H-pyrimidine-2,4-dione;dihydrate exerts its effects involves its incorporation into nucleic acids. It acts as a base in RNA, pairing with adenine during the formation of RNA strands. This incorporation is crucial for the proper functioning of genetic material and the regulation of various biological processes .
Comparaison Avec Des Composés Similaires
Thymine: Another pyrimidine derivative, thymine, is similar in structure but contains a methyl group at the 5-position.
Cytosine: Cytosine has an amino group at the 4-position instead of a carbonyl group.
Fluorouracil: A fluorinated derivative of uracil, used as an anticancer agent.
Uniqueness: 1H-pyrimidine-2,4-dione;dihydrate is unique due to its role as a fundamental component of RNA, distinguishing it from other pyrimidine derivatives that are more commonly associated with DNA or have specific therapeutic applications .
Propriétés
Numéro CAS |
133745-91-2 |
|---|---|
Formule moléculaire |
C4H8N2O4 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
1H-pyrimidine-2,4-dione;dihydrate |
InChI |
InChI=1S/C4H4N2O2.2H2O/c7-3-1-2-5-4(8)6-3;;/h1-2H,(H2,5,6,7,8);2*1H2 |
Clé InChI |
XPCMYGYOYKPWRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)NC1=O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
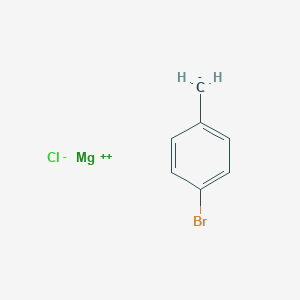
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

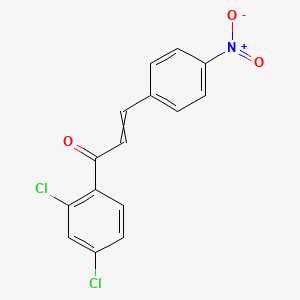
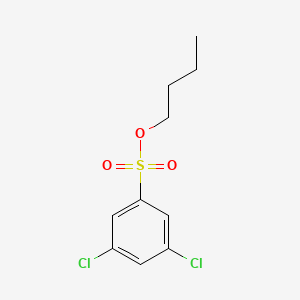


![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
